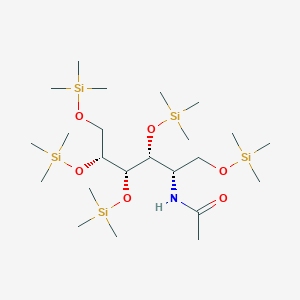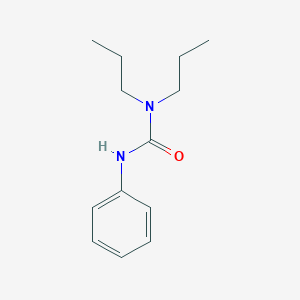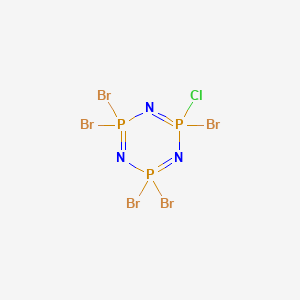
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine, commonly known as HHTP, is a phosphorus-containing compound that has been extensively studied for its potential applications in the field of scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems in a variety of ways.
Mecanismo De Acción
The mechanism of action of HHTP is not well understood. However, it is believed that the compound interacts with biological molecules through electrostatic and hydrophobic interactions. HHTP has been shown to selectively bind to DNA and RNA, suggesting that it may interact with these molecules through hydrogen bonding and other non-covalent interactions.
Efectos Bioquímicos Y Fisiológicos
HHTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that HHTP can induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. HHTP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HHTP is its ability to selectively bind to biological molecules, making it a useful tool for the study of these molecules. However, one limitation of HHTP is its toxicity. The compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on HHTP. One area of interest is the development of new fluorescent probes based on the HHTP structure. These probes could be used to study a wide range of biological molecules, including proteins and lipids. Another area of interest is the development of HHTP-based anti-cancer agents. Further studies are needed to determine the mechanism of action of HHTP and to identify potential targets for anti-cancer therapy.
Conclusion:
In conclusion, HHTP is a phosphorus-containing compound that has been extensively studied for its potential applications in the field of scientific research. The compound has been shown to selectively bind to biological molecules, making it a useful tool for the study of these molecules. However, the compound is also toxic at high concentrations, which may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of HHTP and to identify potential applications for this compound in the future.
Métodos De Síntesis
The synthesis of HHTP is a complex process that involves several steps. The first step involves the reaction of triethyl phosphite with 1,3,5-trichloro-2,4,6-triazine to form 1,3,5-triethyl-2,4,6-trioxo-1,2,4,6-tetraazaphosphorine. This intermediate is then reacted with hexachlorocyclotriphosphazene to form the final product, HHTP.
Aplicaciones Científicas De Investigación
HHTP has been studied extensively for its potential applications in the field of scientific research. One of the most promising applications of HHTP is as a fluorescent probe for the detection of biological molecules. HHTP has been shown to selectively bind to DNA and RNA, making it a useful tool for the study of these molecules.
Propiedades
Número CAS |
15608-37-4 |
|---|---|
Nombre del producto |
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine |
Fórmula molecular |
Br5ClN3P3 |
Peso molecular |
569.91 g/mol |
Nombre IUPAC |
2,2,4,4,6-pentabromo-6-chloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Br5ClN3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 |
Clave InChI |
BGYSZBSLCSDYFJ-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P1(Br)Br)(Br)Br)(Cl)Br |
SMILES canónico |
N1=P(N=P(N=P1(Br)Br)(Br)Br)(Cl)Br |
Otros números CAS |
15608-37-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



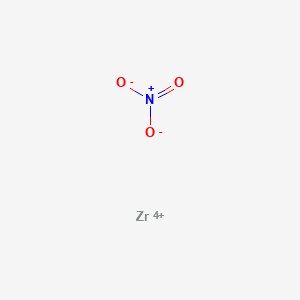

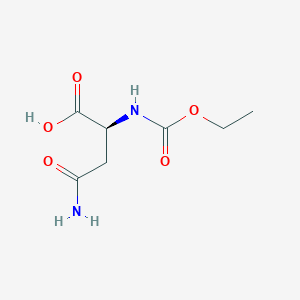





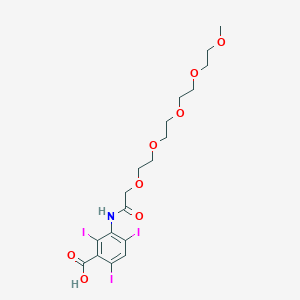
![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)
